molecular formula C11H8BrNO B2956633 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde CAS No. 30186-40-4

1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde

Cat. No. B2956633
CAS RN: 30186-40-4
M. Wt: 250.095
InChI Key: WRHGANONCNBUHQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 4-BPPC, is an important organic compound used in scientific research. It is a brominated aromatic aldehyde and is widely used in organic synthesis and as a reagent in various laboratory experiments. 4-BPPC is used in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. It is also used in a variety of laboratory experiments, such as the synthesis of various compounds and the study of biochemical and physiological effects.

Scientific Research Applications

Photophysical Studies

  • Solvatochromic and Single Crystal Studies : The structure and photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been explored. X-ray diffraction analysis was used to determine its structure, and the compound exhibited varying emission spectra in different solvents, indicating potential applications in spectroscopy and materials science (Singh et al., 2013).

Synthetic Chemistry Applications

  • New Synthesis Methods for Fluoropyrroles : Efficient preparation of fluoropyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, from related bromomethyl-pyrrolines showcases advancements in synthetic routes for pyrrole derivatives. This highlights the adaptability of these compounds in organic synthesis (Surmont et al., 2009).

  • Intermediates for Chemical Transformation : The synthesis of 1-aroylmethylpyrroles from bromo-1-(2-aminophenyl)ethan-1-one and substituted 1H-pyrroles shows the utility of these compounds as intermediates in further chemical transformations (Karousis et al., 2008).

Biological Applications

  • Antimicrobial Activity : The synthesis and characterization of heteroaryl pyrazole derivatives, and their subsequent reaction with chitosan to form Schiff bases, revealed antimicrobial activities against various bacteria and fungi. This suggests potential applications in biomedical research and pharmaceuticals (Hamed et al., 2020).

  • Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors synthesized from commercially available materials demonstrated high affinity for certain anions. This finding has implications for chemical sensing and environmental monitoring (Deliomeroglu et al., 2014).

Mechanism of Action

Target of Action

Similar compounds such as 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

The gold (iii) complex of the related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone has been shown to inhibit trxr and topo ib . The affinity of the complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

For instance, TrxR is involved in the regulation of cellular redox balance, and its inhibition could disrupt this balance and lead to cell death . Similarly, the inhibition of Topo IB could interfere with DNA replication and transcription, leading to cell death .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its logP values range from 2.56 to 3.77, indicating moderate to high lipophilicity .

Result of Action

The related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone and its gold (iii) complex have been found to be highly cytotoxic against various cancer cell lines . The inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

properties

IUPAC Name

1-(4-bromophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGANONCNBUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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